Acetochlor-2-hydroxy
Description
Significance of Herbicide Metabolites in Environmental Science and Ecotoxicology Research
The investigation of herbicide metabolites is crucial for several reasons. Metabolites can sometimes be more mobile, persistent, and even more toxic than the parent herbicide. tandfonline.com Their presence in soil and water can extend the environmental impact of the original compound. tandfonline.com The concentration of these metabolites in groundwater can often surpass that of the parent compounds, making them important indicators of water quality. unl.edu Therefore, a comprehensive environmental risk assessment of a herbicide must include the analysis of its major degradation products. usgs.gov The development of analytical methods to detect and quantify these metabolites in environmental samples is a primary goal for researchers and regulatory bodies. unl.eduusgs.gov
The Role of Acetochlor-2-hydroxy as a Principal Degradation Product of Acetochlor (B104951)
Acetochlor breaks down in the environment through various pathways, including microbial degradation and photolysis. researchgate.netresearchgate.net This degradation leads to the formation of several metabolites, with this compound being one of the major products identified in laboratory and field studies. epa.govepa.govepa.gov Specifically, it is formed through the hydroxylation of the acetochlor molecule. researchgate.net Other significant metabolites of Acetochlor include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. acs.orgchiron.no The detection of this compound and other metabolites in soil and water serves as a key indicator of Acetochlor's environmental fate. epa.gov
Academic Research Imperatives for Comprehensive Study of this compound
The widespread use of Acetochlor and the subsequent detection of its metabolites in the environment necessitate a focused research effort on compounds like this compound. wisc.eduacs.org Key research imperatives include:
Environmental Fate and Transport: Understanding the mobility, persistence, and degradation pathways of this compound in different environmental compartments (soil, surface water, groundwater).
Ecotoxicological Effects: Assessing the potential toxicity of this compound to non-target organisms, including aquatic life, soil microorganisms, and plants. researchgate.net
Analytical Methodology: Developing and refining sensitive and reliable analytical methods for the routine monitoring of this compound in environmental matrices. usgs.govepa.govresearchgate.net
Comparative Analysis: Comparing the environmental behavior and toxicological profile of this compound with its parent compound and other major metabolites to build a complete risk profile.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C14H21NO3 | achemtek.comhpc-standards.us |
| Molecular Weight | 251.32 g/mol | achemtek.comhpc-standards.us |
| CAS Number | 60090-47-3 | achemtek.comhpc-standards.us |
| Synonym | 2-hydroxy-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | achemtek.com |
| Appearance | Clear, colorless liquid | hpc-standards.us |
Interactive Data Table: Detection of Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater (2001 Survey)
| Compound | Detection Frequency (%) | Mean Concentration (µg/L) |
| Alachlor ESA | 28 ± 4.6 | N/A |
| Metolachlor ESA | Detected | N/A |
| Metolachlor OA | Detected | N/A |
| Alachlor OA | Detected | 1.8 ± 0.60 |
| Acetochlor ESA | Detected | 0.15 ± 0.082 |
| Parent Alachlor | Detected | N/A |
| Source: acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-12-8-6-7-11(3)14(12)15(10-18-5-2)13(17)9-16/h6-8,16H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHFIHGLTXUWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073576 | |
| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60090-47-3 | |
| Record name | Acetamide, N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060090473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Biotransformation Pathways of Acetochlor 2 Hydroxy
Microbial Degradation Pathways Leading to Acetochlor-2-hydroxy
Microbial activity is a primary driver for the degradation of acetochlor (B104951) in soil and water systems. nih.gov Various microorganisms can transform acetochlor into several metabolites, including this compound, through a series of enzymatic reactions.
Numerous studies have isolated and identified specific microbial strains and consortia capable of degrading acetochlor. While no single isolate has been found to degrade acetochlor with high efficiency, microbial communities often demonstrate significant degradation capabilities. nih.gov For instance, four distinct microbial communities, designated A, D, E, and J, obtained from acetochlor-contaminated soil and sludge, were able to completely degrade acetochlor. nih.gov
Specific bacterial genera such as Pseudomonas, Sphingomonas, and Nocardioides have been identified as key players in the degradation process. nih.govmdpi.com For example, Pseudomonas oleovorans has been shown to degrade acetochlor through pathways that include dechlorination and hydroxylation. mdpi.com In anaerobic environments, an acclimated consortium designated ACT6, which included species like Cupidesulfovibrio sp. SRB-5, Proteiniclasticum sp. BAD-10, and Lacrimispora sp. BAD-7, demonstrated highly efficient acetochlor degradation. nih.gov
Below is a table summarizing microbial strains and consortia involved in acetochlor degradation.
| Microbial Strain/Consortium | Source/Environment | Key Findings |
| Microbial Communities A, D, E, J | Acetochlor-contaminated soil and sludge | Community D showed over 99% degradation of 80 mg/L acetochlor in 9 days. nih.gov |
| Pseudomonas oleovorans | Soil | Degrades acetochlor via dechlorination, hydroxylation, and other pathways. mdpi.com |
| Sphingomonas | Soil | Abundance is linked to the degradation rate of acetochlor; its reduction under co-contamination can slow degradation. mdpi.com |
| Nocardioides | s-triazine polluted sites | Can be inhibited by the presence of acetochlor, affecting the degradation of other herbicides. mdpi.com |
| Consortium ACT6 | Anoxic habitats | Showed an 8.7-fold increase in acetochlor degradation ability after acclimation with sulfate. nih.gov |
| Cupidesulfovibrio sp. SRB-5 | Anaerobic consortium ACT6 | Isolated anaerobe capable of degrading acetochlor. nih.gov |
| Proteiniclasticum sp. BAD-10 | Anaerobic consortium ACT6 | Isolated anaerobe capable of degrading acetochlor. nih.gov |
| Lacrimispora sp. BAD-7 | Anaerobic consortium ACT6 | Isolated anaerobe capable of degrading acetochlor. nih.gov |
The biotransformation of acetochlor to this compound is mediated by specific enzymes produced by soil microorganisms. The initial steps often involve the activities of hydrolases and monooxygenases. Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the case of acetochlor, hydrolases can be involved in the initial dechlorination step, replacing the chlorine atom with a hydroxyl group. researchgate.net
Monooxygenases are enzymes that insert one atom of oxygen into a substrate. This enzymatic action is crucial for the hydroxylation of the acetochlor molecule. mdpi.com The degradation pathway of acetochlor by strains like Pseudomonas oleovorans explicitly involves hydroxylation, indicating the role of monooxygenase activity in forming hydroxylated intermediates. mdpi.com
The formation of this compound from acetochlor is a direct result of dechlorination and hydroxylation reactions. The probable degradation pathways for acetochlor initiated by microbial communities involve the initial removal of the chlorine atom (dechlorination), which is then followed by the addition of a hydroxyl (-OH) group (hydroxylation). nih.govmdpi.com This substitution of chlorine with a hydroxyl group at the second carbon position of the acetyl group results in the formation of 2-hydroxy-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as this compound. This process is a key detoxification step, as the resulting hydroxylated metabolite is generally less toxic than the parent compound. nih.gov In anaerobic settings, dechlorination can occur via reductive dechlorination or thiol-substitution. nih.gov
The rate at which microorganisms transform acetochlor into this compound and other metabolites is influenced by a variety of environmental factors.
| Factor | Influence on Acetochlor Transformation |
| Soil Properties | Soil texture and moisture content affect microbial activity and herbicide availability. High moisture can enhance herbicide activity. uaiasi.ro |
| Organic Matter | Higher organic matter content can reduce the bioavailability of acetochlor for microbial degradation by increasing adsorption. uaiasi.rokent.ac.uk However, it can also support a larger and more active microbial population. |
| pH | Soil pH affects microbial growth and enzyme activity. Favorable pH levels promote faster degradation. uaiasi.roresearchgate.net |
| Co-contaminants | The presence of other herbicides, like prometryn (B1678245) and atrazine, can have antagonistic effects, inhibiting the abundance of key degrading bacteria such as Sphingomonas and thus reducing the degradation rate of acetochlor. mdpi.com |
| Temperature | Warmer temperatures generally favor microbial growth and enzymatic reactions, leading to faster degradation rates. uaiasi.ro |
| Oxygen | Aerobic conditions are generally favorable for the microbial degradation pathways involving monooxygenases. nih.gov |
Abiotic Transformation Routes to this compound
Besides microbial action, abiotic processes can also contribute to the transformation of acetochlor in the environment, leading to the formation of this compound.
Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for acetochlor, particularly in aqueous environments or on soil surfaces. When exposed to ultraviolet (UV) light, acetochlor in water degrades rapidly. nih.govnih.gov The primary step in the photolysis of acetochlor is dehalogenation (dechlorination), where the chlorine atom is cleaved from the molecule. nih.gov This initial step is followed by subsequent reactions, including hydroxylation, which leads to the formation of various photoproducts, one of which is 2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide (B955) (this compound). nih.gov The photodecomposition of acetochlor has been found to follow first-order kinetics. nih.gov
The half-life of acetochlor under photolytic conditions can vary significantly depending on the medium. For example, under UV irradiation, the half-life was found to be 1.2 hours in a water-methanol mixture and even shorter in pure methanol. nih.gov In contrast, under natural sunlight, the degradation is much slower, with half-lives of over 150 days in various water types. nih.gov
Hydrolytic Mechanisms
Hydrolysis represents a key abiotic degradation pathway for many pesticides, including chloroacetanilide herbicides like acetochlor. This process involves the cleavage of chemical bonds by the addition of a water molecule. In the case of acetochlor, hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group, resulting in the formation of this compound.
Studies have indicated that the hydrolysis of chloroacetamide herbicides can be influenced by pH. Base-mediated hydrolysis, in particular, is suggested to proceed through a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This leads to the displacement of the chloride ion and the formation of a hydroxylated product. While this mechanism is proposed for the class of chloroacetamide herbicides, specific kinetic data and detailed mechanistic studies for the direct hydrolytic formation of this compound are not extensively documented.
It is important to note that some findings suggest that abiotic hydrolysis of acetochlor may not be a primary degradation route under certain environmental conditions. For instance, one report indicated that laboratory data showed no significant degradation of acetochlor through abiotic hydrolysis. This highlights the complexity of its environmental chemistry and the need for further research to elucidate the specific conditions under which hydrolytic formation of this compound is a significant pathway.
In addition to abiotic processes, microbial activity can also contribute to the transformation of acetochlor. While specific enzymatic hydrolysis leading directly to this compound is not well-documented, microbial degradation of acetochlor is known to involve various reactions, including hydroxylation.
Metabolomic Profiling and Elucidation of Precursor-Product Relationships in Degradation Cascades
Metabolomic studies are instrumental in identifying the array of transformation products that arise from the degradation of a parent compound like acetochlor. These studies help to map the complex network of biochemical reactions and establish precursor-product relationships within degradation cascades.
While comprehensive metabolomic profiling specifically targeting the complete degradation pathway of this compound is limited, broader studies on acetochlor metabolism provide valuable insights. Research on the microbial degradation of acetochlor has revealed that hydroxylation is a key biotransformation pathway. Various microorganisms have been shown to metabolize acetochlor, leading to a variety of degradation products.
One study investigating the photodegradation of acetochlor in water under UV light identified a compound named 2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide . nih.gov This compound is understood to be this compound. The identification was made using gas chromatography-mass spectrometry (GC/MS), which provides information on the mass-to-charge ratio and fragmentation pattern of the molecule, allowing for its structural elucidation. nih.gov
This finding confirms that this compound is a tangible degradation product of acetochlor. However, the specific precursor-product relationship in a sequential degradation cascade remains an area for further investigation. For instance, it is not definitively established whether this compound is a terminal product or an intermediate that undergoes further transformation.
Environmental Occurrence and Distribution of Acetochlor 2 Hydroxy
Detection and Quantification in Aquatic Systems
The detection of Acetochlor-2-hydroxy in aquatic environments is a key indicator of the environmental impact of acetochlor (B104951) usage. Its presence in both surface and groundwater highlights its mobility and persistence.
This compound, along with other acetochlor metabolites like acetochlor oxanilic acid (OA) and acetochlor ethane (B1197151) sulfonic acid (ESA), are frequently detected in surface water bodies, often more frequently than the parent acetochlor compound. usgs.govmda.state.mn.us Studies have shown that the concentration of these metabolites can vary significantly depending on the time of year, with peak levels often observed in May and June, coinciding with the early-season application of acetochlor and subsequent rainfall events that lead to surface runoff. mda.state.mn.us
In a study of the East Fork Little Miami River and William H. Harsha Lake in Ohio, acetochlor and its degradates were commonly detected. usgs.gov While specific concentrations for this compound were not detailed in the provided search results, the frequent detection of related metabolites like acetochlor OA underscores the importance of monitoring these transformation products. usgs.gov Another study identified 2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide (B955) as a photoproduct of acetochlor in water. researchgate.net The photodegradation half-life of acetochlor was found to be 151 days in de-ionized water, 154 days in river water, and 169 days in paddy water under sunlight. researchgate.net
Table 1: Detection of Acetochlor and its Metabolites in Surface Waters
| Water Body Type | Compound | Detection Frequency | Notes |
|---|---|---|---|
| Rivers and Streams | Acetochlor | Detected | Concentrations can exceed water quality standards, especially after application and rainfall. mda.state.mn.us |
| Rivers and Streams | Acetochlor OA and ESA | >60% in some studies | Often detected more frequently than the parent compound. usgs.govmda.state.mn.us |
| Lakes and Reservoirs | Acetochlor and its degradates | Commonly detected | Indicates transport from agricultural areas. usgs.gov |
| Paddy Water | Acetochlor | Half-life of 169 days | Subject to photodegradation. researchgate.net |
| Rivers | 2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide | Identified | A photoproduct of acetochlor. researchgate.net |
Groundwater contamination by acetochlor and its metabolites is a significant concern due to the potential for long-term exposure. pic.int this compound and other degradates are often more mobile than the parent compound and can leach into groundwater. epa.govepa.gov
Studies in Iowa have detected acetochlor and its degradates in municipal wells. nih.govusgs.gov While specific data for this compound was not always singled out, the presence of metabolites like acetochlor ESA and OA in groundwater at concentrations sometimes exceeding those of the parent compound highlights their persistence and mobility. usgs.govepa.gov For instance, a survey of Wisconsin groundwater found mean concentrations of acetochlor ethane sulfonic acid and oxanilic acid to be 0.15 and 1.8 µg/L, respectively. nih.gov The detection of these degradates is crucial as they are often found more frequently and at higher concentrations than acetochlor itself in groundwater systems. acs.org
Table 2: Detection of Acetochlor and its Metabolites in Groundwater
| Location | Compound | Concentration | Detection Frequency |
|---|---|---|---|
| Iowa, USA (Municipal Wells, 1995) | Acetochlor | Max: 0.77 µg/L | 1 out of 106 wells. nih.gov |
| Iowa, USA (Municipal Wells, 1996) | Acetochlor | Median: <0.05 µg/L | Detected in samples from 88 wells. nih.gov |
| Wisconsin, USA (Groundwater, 2000-2001) | Acetochlor ESA | Mean: 0.15 µg/L | Detected in 336 locations. nih.gov |
| Wisconsin, USA (Groundwater, 2000-2001) | Acetochlor OA | Mean: 1.8 µg/L | Detected in 336 locations. nih.gov |
| USA (Nationwide, 1992-1996) | Acetochlor | Max: 0.023 µg/L | 0.09% of 1064 sites. nih.gov |
Presence and Persistence in Terrestrial Environments
The fate of this compound in terrestrial environments is closely linked to the application of acetochlor in agriculture. Its presence and persistence in soils and sediments are influenced by a variety of factors.
This compound is a known metabolite of acetochlor in soil. epa.govepa.gov The persistence of acetochlor in soil can vary, with field half-lives ranging from a few days to several weeks depending on soil type and conditions. usda.govepa.gov For example, laboratory studies have shown that the dissipation half-life of acetochlor is shorter in non-sterile surface soils (e.g., 9.3 days) compared to deeper, sterile soils, indicating the significant role of microbial activity in its degradation. nih.gov
Degradation of acetochlor is generally faster in fine-textured soils with higher organic matter content compared to coarse-textured soils. epa.govresearchgate.net However, the mobility of its degradates, including the oxanilic and sulfonic acid forms, is high in various soil types. epa.govepa.gov These degradates have been detected at depths of up to 18 inches in some soil profiles. epa.gov The persistence of acetochlor increases in subsoil, with dissipation times being approximately twice as long as in surface soils. usda.gov
Table 3: Dissipation Half-life (DT50) of Acetochlor in Different Soil Types
| Soil Type | Depth | DT50 (Days) - Laboratory | DT50 (Days) - Field |
|---|---|---|---|
| Sandy Loam | Surface | 6.5 - 14 | 8 - 9. epa.gov |
| Silt Loam | Surface | 8 - 12 | 14 - 36. epa.gov |
| Clay Loam | Surface | - | 26. epa.gov |
| Various Soils | Subsurface | 20 - 27 | - |
| Clay Soil | Surface (0-30 cm) | 9.3 (non-sterile) | - |
| Clay Soil | Mid (1.0-1.3 m) | 12.3 (non-sterile) | - |
| Clay Soil | Deep (2.7-3.0 m) | 12.6 (non-sterile) | - |
Sediments can act as a sink for acetochlor and its metabolites. In the Songhua River Basin in China, acetochlor concentrations ranged from 0.47 to 11.76 µg/kg in sediments. researchgate.net A study in Brazilian lakes and peatlands found that acetochlor was frequently detected in sediment cores, with a positive correlation between its concentration and total organic carbon content. oeco.org.br This suggests that organic matter in sediments plays a role in the accumulation of this compound. Risk assessments have indicated potential ecological risks from acetochlor in sediments. oeco.org.br
Factors Governing Environmental Mobility and Persistence
The environmental mobility and persistence of this compound and its parent compound are governed by a combination of their physicochemical properties and environmental factors.
Sorption: Acetochlor's tendency to adsorb to soil particles is influenced by soil organic matter content and texture. epa.govnih.gov Higher organic matter and clay content generally lead to stronger adsorption, reducing its mobility. epa.gov However, its degradates, such as oxanilic and sulfonic acids, are generally more mobile. epa.govepa.gov
Degradation: Microbial degradation is a primary route of dissipation for acetochlor in soil. epa.govnih.gov The rate of degradation is typically faster in surface soils where microbial activity is higher and decreases with depth. usda.govnih.gov Abiotic processes like hydrolysis are generally not considered significant for acetochlor degradation. epa.gov Photodegradation can occur in surface waters. researchgate.net
Leaching: Due to its mobility, particularly that of its degradates, acetochlor has the potential to leach into groundwater. epa.govnih.gov This is more pronounced in coarse-textured soils with low organic matter. epa.govnih.gov
Runoff: Surface runoff following rainfall is a major pathway for the transport of acetochlor and its metabolites from agricultural fields into surface water bodies. mda.state.mn.us
Leaching Potential in Various Soil Textures
The movement of this compound through the soil profile, a process known as leaching, is heavily influenced by the texture of the soil. Soil texture, which refers to the proportion of sand, silt, and clay particles, dictates water and solute movement.
Research has shown that the parent compound, acetochlor, is more mobile in coarser-textured soils like sandy and loamy sand soils. epa.gov This is attributed to the larger pore spaces and lower organic matter content typical of these soils, which facilitate faster water and solute movement. Conversely, in finer-textured soils such as sandy loam and clay, acetochlor exhibits moderate to low mobility. epa.gov One study found that acetochlor concentrations in leachate were significantly higher from sandy soils compared to silty clay loam, sandy loam, and silt loam soils. epa.gov
While direct studies on this compound are less common, the behavior of its parent compound and other mobile degradates provides valuable insights. For instance, the oxanilic and sulfonic acid degradates of acetochlor are known to be very mobile in a variety of soil types. epa.gov In one field study, these degradates were detected at a depth of 18 inches in a silt loam soil. epa.gov Given that degradates are often more mobile than the parent compound, it is reasonable to infer that this compound also possesses a significant leaching potential, particularly in soils with low organic matter and coarse texture. epa.gov
Table 1: Leaching Potential of Acetochlor and its Degradates in Different Soil Textures
| Soil Texture | Leaching Potential of Acetochlor | Leaching Potential of Oxanilic and Sulfonic Acid Degradates |
|---|---|---|
| Sandy Soil | High | Very High |
| Loamy Sand | High | Very High |
| Sandy Loam | Moderate | Very High |
| Silt Loam | Moderate | High (detected at 18 inches) |
| Clay Loam | Low to Moderate | Moderate |
| Silty Clay Loam | Low | Moderate |
| Clay | Low | Moderate |
This table is based on data for acetochlor and its other mobile degradates, providing an inferred potential for this compound.
Transport Mechanisms within Watersheds
The movement of this compound from agricultural fields into broader aquatic environments occurs through various transport mechanisms within a watershed. These mechanisms are primarily driven by hydrological processes, including surface runoff and subsurface drainage.
Surface runoff is a major pathway for the transport of pesticides, especially those with moderate to low adsorption to soil particles. iastate.edu Acetochlor and its degradates, being relatively mobile, are primarily transported in the dissolved phase of runoff water. iastate.edu The timing and intensity of rainfall events following herbicide application are critical factors determining the extent of transport via runoff. iastate.edu
Subsurface drainage, including flow through tile drains, can also contribute to the transport of mobile compounds like this compound to surface water bodies. iastate.edu This pathway is particularly relevant in agricultural areas with artificial drainage systems.
Vegetative filter strips (VFS) are a best management practice designed to mitigate the transport of sediment and dissolved contaminants from agricultural fields. iastate.edu The effectiveness of VFS in reducing pesticide transport is largely dependent on their ability to enhance infiltration of runoff water. iastate.edu For moderately adsorbed compounds like acetochlor, infiltration is the primary mechanism for mass removal within a VFS. iastate.edu
Once in a water body, the fate and transport of this compound are influenced by factors such as water solubility and persistence. The parent compound, acetochlor, is moderately soluble in water. epa.gov While acetochlor itself may not be highly persistent in aquatic systems under certain conditions, its degradates can exhibit different behaviors. herts.ac.uk The ultimate distribution of these compounds within a watershed is a result of the interplay between agricultural practices, the hydrogeology of the area, and the chemical properties of the compounds themselves. epa.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Acetochlor |
| This compound |
| Acetochlor ethanesulfonic acid (ESA) |
| Acetochlor-oxanilic acid |
| Alachlor |
| Atrazine |
| Butachlor |
| Carbaryl |
| Chlorpyrifos |
| 2,4-D |
| Dicamba |
| Fenuron |
| Flupyrsulfuron-methyl |
| Imidacloprid |
| Metsulfuron-methyl |
| Phorate |
| Picloram |
| Propargite |
| Propiconazole |
| Quinclorac |
| Rimsulfuron |
| S-metolachlor |
| Tebuconazole |
| Terbuthylazine |
| Thiabendazole |
| Thiacloprid |
| Thiazafluron |
Analytical Methodologies for Trace Analysis of Acetochlor 2 Hydroxy
Advanced Sample Preparation Techniques for Environmental Matrices
Effective sample preparation is a crucial step in the trace analysis of Acetochlor-2-hydroxy, as it serves to isolate the analyte from complex environmental matrices and concentrate it to a level suitable for instrumental analysis. The polar nature of this compound necessitates specific extraction and clean-up strategies to achieve high recovery and minimize matrix interference.
Extraction Methodologies (e.g., QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and effective technique for the extraction of a wide range of pesticide residues from various matrices. nih.gov While originally developed for food samples, its application has been extended to environmental samples like soil. The standard QuEChERS procedure involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation. For polar metabolites like this compound, modifications to the standard QuEChERS protocol may be necessary to enhance extraction efficiency. This can include adjusting the pH of the extraction solvent or using different salt combinations to optimize the partitioning of the polar analyte into the organic phase.
Solid-Phase Extraction (SPE) is another widely used technique for the extraction and pre-concentration of pesticide metabolites from aqueous samples. For polar compounds such as this compound and other chloroacetanilide metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OA), C18 (octadecyl) cartridges are commonly employed. nih.gov The process involves passing the water sample through the cartridge, where the analyte is adsorbed onto the solid phase. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent, thereby concentrating the sample. nih.gov
Clean-up Procedures
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. In the QuEChERS methodology, this is typically achieved through dispersive solid-phase extraction (d-SPE). This involves adding a small amount of a sorbent, such as primary secondary amine (PSA), to the extract. PSA is effective in removing organic acids, fatty acids, and sugars. For highly complex matrices, other sorbents like graphitized carbon black (GCB) for pigment removal or C18 for non-polar interferences may also be used. The selection of the appropriate clean-up sorbent is critical to ensure the removal of interfering substances without significant loss of the target analyte, this compound.
Chromatographic Separation and Spectrometric Detection Techniques
The instrumental analysis of this compound at trace levels relies on the combination of high-resolution chromatographic separation with sensitive and selective spectrometric detection.
Gas Chromatography with Mass Spectrometry (GC/MS)
Gas Chromatography with Mass Spectrometry (GC/MS) is a powerful technique for the analysis of a wide range of pesticides. However, for polar and thermally labile compounds like this compound, direct analysis by GC/MS can be challenging due to their low volatility and potential for degradation in the hot injector port. To overcome these limitations, a derivatization step is often required. nih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with hydroxyl groups, like this compound, silylation is a common derivatization technique, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. youtube.com Once derivatized, the compound can be readily separated on a GC column and detected with high sensitivity and specificity using a mass spectrometer, often in selected ion monitoring (SIM) mode to enhance selectivity. researchgate.net
Liquid Chromatography with Mass Spectrometry (LC/MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography with Mass Spectrometry (LC/MS), and particularly its tandem version (LC/MS/MS), is the preferred technique for the analysis of polar and non-volatile pesticide metabolites like this compound. nih.gov This method allows for the direct analysis of the compound without the need for derivatization. The separation is typically performed using a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization. nih.gov
Electrospray ionization (ESI) is the most common ionization source used for this type of analysis, as it is a soft ionization technique that minimizes fragmentation of the analyte molecule. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers even greater specificity and the ability to identify unknown compounds. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the detected analyte, thus increasing the confidence in its identification.
Method Validation Parameters in Environmental Analysis
The validation of an analytical method is essential to ensure the reliability and accuracy of the obtained results. Key parameters that are evaluated during method validation for the trace analysis of this compound in environmental samples include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ). apvma.gov.au
While specific and comprehensive validation data for this compound is not extensively available in public literature, the following table provides typical performance data for the analysis of the parent compound, Acetochlor (B104951), and its more commonly monitored metabolites, ESA and OA. These values can serve as a benchmark for the expected performance of an analytical method for this compound.
| Parameter | Matrix | Analytical Technique | Spike Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) | Reference |
| Acetochlor | Maize Straw | GC-MS | 0.01 mg/kg | 86-119.7 | <20 | 0.67 ng/g | mdpi.com |
| Acetochlor | Soybean Straw | GC-MS | 0.01 mg/kg | 86-119.7 | <20 | 0.67 ng/g | mdpi.com |
| Acetochlor ESA | Ground Water | LC/MS | 0.05 µg/L | 81-118 | <20 | 0.05 µg/L | researchgate.net |
| Acetochlor ESA | Surface Water | LC/MS | 0.05 µg/L | 81-118 | <20 | 0.05 µg/L | researchgate.net |
| Acetochlor OA | Ground Water | LC/MS | 0.05 µg/L | 81-118 | <20 | 0.05 µg/L | researchgate.net |
| Acetochlor OA | Surface Water | LC/MS | 0.05 µg/L | 81-118 | <20 | 0.05 µg/L | researchgate.net |
Method Detection and Quantification Limits
Method detection limits (MDLs) and method quantification limits (MQLs) are critical parameters that define the performance of an analytical method for trace analysis. For this compound and related compounds, these limits are typically established through rigorous validation studies. A multi-residue analytical method developed for the determination of chloroacetanilide herbicides and their ethanesulfonic (ESA) and oxanilic (OA) acid degradates in ground and surface water reported a method limit of quantification of 0.10 parts per billion (ppb). nih.gov The limit of detection for each analyte was 0.125 nanograms injected. nih.gov
Another analytical method utilizing gas chromatography-tandem mass spectrometry (GC-MS) for the quantification of acetochlor reported a limit of detection (LOD) of 0.2 ng g⁻¹. semanticscholar.org While this is for the parent compound, it provides an indication of the sensitivity achievable with modern analytical instrumentation. It is important to note that MDLs and MQLs can be influenced by the sample matrix, the specific instrumentation used, and the parameters of the analytical method.
Table 1: Method Detection and Quantification Limits for Acetochlor Degradates
| Analyte Group | Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Chloroacetanilide Herbicides and their ESA and OA Degradates | LC-MS/MS | 0.10 ppb | 0.125 ng (injected) | nih.gov |
| Acetochlor | GC-MS | - | 0.2 ng g⁻¹ | semanticscholar.org |
Assessment of Accuracy, Precision, and Recovery
The reliability of an analytical method is determined by its accuracy, precision, and recovery. Accuracy refers to the closeness of a measured value to a known or accepted value, while precision describes the closeness of repeated measurements to each other. Recovery is the measure of the amount of analyte that is successfully extracted from the sample and detected by the instrument.
A validated, multi-residue analytical method for chloroacetanilide herbicides and their degradates demonstrated excellent performance, with average procedural recovery data ranging from 95% to 105% for fortification levels of 0.10 to 100 ppb. nih.gov Another study focusing on acetochlor and its metabolites reported average recoveries between 82% and 92%, with relative standard deviations of 1% to 3%, indicating high precision. researchgate.net A separate gas chromatography-tandem mass spectrometry method for acetochlor showed average recoveries between 86% and 119.7%. mdpi.com
Table 2: Accuracy, Precision, and Recovery Data for Acetochlor and its Metabolites
| Analyte Group | Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Fortification Levels | Source |
|---|---|---|---|---|---|
| Chloroacetanilide Herbicides and their ESA and OA Degradates | LC-MS/MS | 95 - 105 | - | 0.10 - 100 ppb | nih.gov |
| Acetochlor and its Metabolites | - | 82 - 92 | 1 - 3 | - | researchgate.net |
| Acetochlor | GC-MS | 86 - 119.7 | - | - | mdpi.com |
Application of Analytical Methods in Large-Scale Environmental Monitoring Programs
The validated analytical methods for this compound and other acetochlor degradates are crucial for large-scale environmental monitoring programs. These programs are designed to assess the extent and patterns of contamination in various environmental compartments, particularly ground and surface water.
One such significant program was the Acetochlor Registration Partnership (ARP) ground water monitoring program, which spanned seven years and covered 175 sites across seven states. nih.gov This extensive study analyzed for the parent herbicides and their degradates, including the oxanilic acid (OXA) class to which this compound belongs. nih.gov The results of this program revealed that the ethanesulfonic acid (ESA) degradates of acetochlor were more widespread than the parent compound, being detected at 81 sites. The oxanilic acid degradates were detected less frequently, at 26 sites. nih.gov
The Minnesota Department of Agriculture (MDA) also conducts monitoring of surface and groundwater for the presence of pesticides, including acetochlor and its degradates. mda.state.mn.us The data from these monitoring efforts are compared to risk-based guidelines to evaluate potential environmental and human health risks. mda.state.mn.us These large-scale programs rely on robust and sensitive analytical methods to generate the high-quality data needed for regulatory decision-making and for understanding the environmental fate of herbicides like acetochlor.
Ecotoxicological Implications and Ecological Risk Assessment Research
Impact on Non-Target Microbial Communities and Biogeochemical Cycling
Soil microorganisms are fundamental to nutrient cycling and soil health. The introduction of herbicide metabolites can alter the structure and function of these vital communities. Research into the effects of acetochlor (B104951) and its degradates reveals significant impacts on microbial processes, particularly nitrogen cycling.
While direct studies on Acetochlor-2-hydroxy are limited, research on the parent compound, acetochlor, provides insight into the potential effects. Acetochlor has been shown to inhibit the transformation of soil ammonia (NH₃-N), nitrate (NO₃⁻-N), and nitrite (NO₂⁻-N). mdpi.comresearchgate.net It can decrease the potential rates of both nitrification and denitrification by affecting the associated enzyme activities and microbial communities. mdpi.comresearchgate.net
Studies have demonstrated that high concentrations of acetochlor are particularly inhibitory. mdpi.com For instance, doses five to ten times the recommended field application rate have been found to be highly inhibitory to microbial nitrogen transformation. mdpi.com Specifically, acetochlor application at a dosage of 10 mg kg⁻¹ has been observed to inhibit denitrification potentials in agricultural soils. researchgate.net This inhibition is attributed to a decrease in the abundance and activity of denitrifying bacteria. researchgate.net Metagenomic sequencing has revealed that the functional genes associated with nitrate transformation processes, including denitrification and nitrate reduction, showed the most significant decline following exposure to acetochlor. mdpi.com
However, the effects can be specific to different microbial groups. Acetochlor application has been shown to alter the fungal community structure, sometimes leading to an increase in pathogenic and non-cultivatable fungal populations. mdpi.comnih.gov In one study, acetochlor initially stimulated fungal communities, followed by a period of suppression. nih.gov The impact was more pronounced at higher concentrations. nih.gov Regarding bacteria, the application of acetochlor has been observed to cause an initial decrease in Gram-negative bacteria, while Gram-positive bacteria, which may be capable of metabolizing the herbicide, increased. 193.231.26 Long-term application of acetochlor can disrupt soil microbial communities, potentially leading to a decline in soil fertility. nih.gov
Effects on Aquatic Biota (non-human species)
Due to its use in agriculture, acetochlor and its metabolites can enter aquatic ecosystems through runoff and leaching, posing a risk to aquatic organisms. nih.govnih.gov
Research on the parent compound, acetochlor, demonstrates its potential for bioaccumulation in fish. epa.gov In studies with bluegill sunfish, uncharacterized acetochlor residues accumulated, with bioconcentration factors (BCFs) reaching 150x for whole fish tissues. epa.gov After being placed in pesticide-free water for 28 days, only 2-33% of the accumulated residues remained in the fish tissue, indicating a capacity for depuration. epa.gov
More recent studies have begun to unravel the metabolic pathways of acetochlor in fish. In lotus carp, acetochlor is primarily metabolized through processes of dealkylation, hydroxylation, and conjugation with glutathione or glucose. nih.gov A total of 11 acetochlor metabolites were identified in one study, with 19 new metabolites of acetochlor and other herbicides being detected in fish for the first time. nih.gov The distribution of herbicides in different tissues is often correlated with the lipid content of the tissue and the hydrophobicity of the chemical. nih.gov Biotransformation plays a critical role in regulating the bioaccumulation potential of such compounds. researchgate.net
| Tissue | Maximum Mean Bioconcentration Factor (BCF) |
|---|---|
| Edible | 40x |
| Nonedible | 780x |
| Whole Fish | 150x |
Exposure to acetochlor can induce a range of sublethal effects in aquatic organisms, which are often assessed using biomarkers of stress. nih.govnih.gov In fish, acetochlor exposure is linked to oxidative stress, morphological defects, developmental toxicity, and endocrine disruption. nih.govnih.gov
Studies on bighead carp exposed to acetochlor revealed significantly increased DNA damage in cells isolated from the liver, kidneys, brain, and gills. nih.gov Researchers also observed a higher quantity of oxidative biomarkers and a significant decrease in cellular proteins in these tissues. nih.gov Environmental contaminants like herbicides are known to induce toxicity primarily through the rapid induction of oxidative stress, which leads to the depletion of antioxidant biomarkers. nih.gov
Phytotoxicity Research on Non-Crop Plants (e.g., comparative phytotoxicity with parent compound)
While designed to be toxic to weeds, herbicides and their metabolites can also affect non-target plants. Research indicates that the breakdown products of herbicides are often less phytotoxic than the parent compound. For example, acetochlor ESA, another metabolite of acetochlor, is considerably less toxic to aquatic organisms, including plants and algae, than acetochlor itself. health.state.mn.us The excessive application of acetochlor can lead to residues in the soil that negatively affect the germination and growth of subsequent crops. nih.gov The synergistic effect between acetochlor and urea has been shown to exacerbate this phytotoxicity. nih.gov
| Nitrogen Cycling Process | Observed Effect of Acetochlor | Reference |
|---|---|---|
| Nitrification | Inhibited | mdpi.comresearchgate.net |
| Denitrification | Inhibited | mdpi.comresearchgate.net |
| Ammonia Transformation | Inhibited | mdpi.comresearchgate.net |
| Nitrate Transformation | Inhibited | mdpi.comresearchgate.net |
| Nitrite Transformation | Inhibited | mdpi.comresearchgate.net |
Methodological Approaches to Ecological Risk Assessment in Contaminated Ecosystems
The ecological risk assessment (ERA) for a pesticide metabolite like this compound follows a structured framework established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). epa.govepa.gov This framework is designed to scientifically evaluate the potential adverse effects of a chemical stressor on the environment. epa.gov While specific ecotoxicological data for this compound are less abundant than for its parent compound, the methodological approach remains consistent. The process is generally divided into three main phases: Problem Formulation, Analysis, and Risk Characterization. epa.govvliz.be
Problem Formulation
Analysis Phase
The analysis phase involves two critical components: exposure characterization and ecological effects characterization. epa.gov
Exposure Characterization: This step quantifies the environmental presence of the chemical. epa.gov It involves determining how this compound is formed from Acetochlor and how it moves and persists in the environment. epa.gov Methodologies include:
Environmental Fate and Transport Studies: These laboratory and field studies are essential to understand the compound's behavior. Key studies include hydrolysis (degradation in water), photolysis (degradation by sunlight), and metabolism studies in soil and water to determine the rate of formation and subsequent breakdown. epa.gov For instance, the parent compound Acetochlor is known to break down into metabolites that can move easily through soil. health.state.mn.us
Modeling: Computer simulation models are used to estimate environmental concentrations (EECs) in soil, surface water, and groundwater. epa.govepa.gov Models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used for aquatic exposure, while models like TerrPlant estimate exposure for non-target terrestrial plants from runoff and spray drift. epa.gov
Ecological Effects Characterization (Hazard Assessment): This component evaluates the potential for this compound to cause adverse effects in organisms. The fundamental principle is that toxicity is a function of the concentration and the duration of exposure. noaa.gov Methodologies involve a tiered approach with ecotoxicity tests on a range of organisms representing different trophic levels.
Laboratory Studies: Standardized tests determine toxicological endpoints. While specific data for this compound is limited, the table below illustrates the types of endpoints determined for the parent compound, Acetochlor, which inform the assessment of its metabolites. Studies show that Acetochlor's metabolites are generally less toxic than the parent compound. health.state.mn.us
| Organism Group | Test Species | Endpoint | Value (μg/L) | Effect |
| Aquatic Plants | Scenedesmus vacuolatus (Green Algae) | EC50 | - | Inhibition of reproduction researchgate.net |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | LC50 (48-hr) | - | Mortality |
| Fish | Cyprinus carpio (Common Carp) | LC50 (96-hr) | 18,880 | Mortality researchgate.net |
| Fish | Aristichthys nobilis (Bighead Carp) | - | - | Oxidative stress, Genotoxicity nih.gov |
EC50 (Effective Concentration): The concentration at which 50% of the test population shows a specified effect (e.g., growth inhibition). LC50 (Lethal Concentration): The concentration at which 50% of the test population dies within a specified time frame.
Risk Characterization
This final phase integrates the exposure and effects characterizations to evaluate the likelihood of adverse ecological effects. vliz.befao.org
Risk Estimation: A common deterministic approach is the Risk Quotient (RQ) method. The RQ is a ratio of the Estimated Environmental Concentration (EEC) to a toxicological endpoint.
RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Endpoint Value (e.g., LC50, EC50)
A risk quotient exceeding a predetermined Level of Concern (LOC) (often 1.0 for acute risk, but can vary) indicates a potential risk, which may trigger a more refined, higher-tier assessment or suggest risk mitigation measures. epa.gov
The table below provides a conceptual model of how risk quotients are calculated and interpreted in an ecological risk assessment.
| Exposure Scenario | Estimated Environmental Concentration (EEC) | Toxicity Endpoint (e.g., Fish 96-hr LC50) | Calculated Risk Quotient (RQ) | Interpretation (Assuming LOC = 1.0) |
| Runoff into Pond | 25 µg/L | 100 µg/L | 0.25 | Risk is below the level of concern. |
| Direct Overspray | 150 µg/L | 100 µg/L | 1.50 | Risk exceeds the level of concern; further analysis or mitigation may be needed. |
This structured, multi-step process allows for a systematic evaluation of the potential ecological risks posed by this compound in contaminated ecosystems, relying on data from its parent compound where direct information is scarce. epa.govhealth.state.mn.us
Bioremediation and Advanced Degradation Strategies for Acetochlor 2 Hydroxy
Development of Microbial Remediation Technologies
The bioremediation of chloroacetamide herbicides like Acetochlor (B104951) relies heavily on the metabolic activities of soil and water microorganisms. These organisms can utilize the herbicide as a source of carbon or nitrogen, or co-metabolize it in the presence of other growth-supporting substrates.
Isolation and Characterization of High-Efficiency Degrading Strains from Contaminated Sites
Researchers have successfully isolated several microbial strains with the ability to degrade Acetochlor from contaminated environments such as agricultural soils and industrial sludge. nih.govamazonaws.com These sites provide a rich source of microorganisms that have adapted to the presence of such xenobiotic compounds.
The isolation process typically involves enrichment cultures, where soil or sludge samples are incubated in a medium containing Acetochlor as a primary carbon or nitrogen source. nih.govmdpi.com This selective pressure encourages the growth of microbes capable of breaking down the herbicide.
Identified strains with high degradation efficiency for Acetochlor include bacteria from the genera Pseudomonas, Enterobacter, Klebsiella, Pantoea, Leclercia, and Ensifer. nih.govamazonaws.comnih.gov For example, a strain of Pseudomonas oleovorans isolated from contaminated soil demonstrated the ability to degrade 98.03% of Acetochlor at a concentration of 7.6 mg/L within seven days. nih.gov Another study identified Ensifer adhaerens strain A-3, which could use Acetochlor as its sole nitrogen source, achieving a 33.6% degradation rate of a 10 mg/L concentration in ten days. nih.gov
Table 1: Examples of Isolated Acetochlor-Degrading Microbial Strains
| Strain Name | Source | Degradation Capability | Reference |
| Pseudomonas oleovorans LCa2 | Acetochlor-contaminated soil | Degraded 98.03% of 7.6 mg/L Acetochlor in 7 days. | nih.gov |
| Ensifer adhaerens A-3 | Soil contaminated with Acetochlor and sludge from a pesticide factory | Degraded 33.6% of 10 mg/L Acetochlor in 10 days. | nih.gov |
| Enterobacter sp., Klebsiella sp., Pseudomonas sp. | Agro-ecological zones | Utilized Acetochlor as a sole carbon source. | amazonaws.com |
| Sphingobium quisquiliarum DC-2 | Activated sludge | Transformed Acetochlor to an intermediate, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). | nih.gov |
Optimization of Bioremediation Conditions (e.g., nutrient availability, temperature, aeration)
The efficiency of microbial degradation of Acetochlor is significantly influenced by environmental conditions. Optimizing factors such as nutrient sources, pH, temperature, and aeration is crucial for enhancing bioremediation rates.
Nutrient Availability: The presence of additional carbon and nitrogen sources can affect degradation. For the strain Ensifer adhaerens A-3, the highest degradation rate (29.2%) was achieved when glucose was the carbon source, even though cell growth was not maximal. nih.gov Conversely, using sucrose as a carbon source resulted in strong growth but a low degradation rate of only 9.4%. nih.gov
Temperature and pH: Optimal growth and degradation often occur within specific temperature and pH ranges. Pseudomonas oleovorans LCa2 exhibited optimal growth at a temperature of 35°C and a pH of 8.0. nih.gov
Aeration and Electron Acceptors: Aeration is a key factor, with degradation occurring under both aerobic and anaerobic conditions. Under anaerobic conditions, the type of electron acceptor available (e.g., nitrate, sulfate, ferric iron) can influence degradation rates. nih.govnih.gov One study found that mixed cultures using nitrate as an electron acceptor had the highest degradation rate (6.70 µM/day) for Acetochlor at a concentration of 50 µM. nih.gov
Table 2: Optimized Conditions for Acetochlor Degradation by Selected Strains
| Strain/Culture | Parameter | Optimal Condition | Effect | Reference |
| Pseudomonas oleovorans LCa2 | Temperature | 35°C | Optimum growth | nih.gov |
| pH | 8.0 | Optimum growth | nih.gov | |
| Ensifer adhaerens A-3 | Carbon Source | Glucose | Highest degradation rate (29.2%) | nih.gov |
| NaCl Concentration | 0.5% | Highest degradation rate (35%) | nih.gov | |
| Anaerobic Mixed Cultures | Electron Acceptor | Nitrate | Highest degradation rate (6.70 µM/day) | nih.gov |
Comparative Efficacy of Microbial Consortia versus Pure Cultures
While pure microbial cultures have demonstrated the ability to degrade Acetochlor, microbial consortia, or mixed cultures, often exhibit higher efficiency and robustness. nih.govmdpi.com This enhanced performance is attributed to synergistic interactions between different microbial species. nih.govmdpi.com
In many cases, a single bacterial strain cannot completely mineralize a complex compound like Acetochlor. Instead, different species perform sequential degradation steps. For example, Sphingobium quisquiliarum DC-2 can transform Acetochlor into the intermediate CMEPA, which is then further degraded by Sphingobium baderi DE-13. nih.gov
One study isolated four different microbial communities (A, D, E, and J) from contaminated sites that were all capable of completely degrading Acetochlor at an initial concentration of 55 mg/L within four days. nih.gov Notably, no single bacterial isolate from these communities could efficiently degrade the herbicide on its own, highlighting the necessity of the consortium. nih.gov The communities demonstrated high degradation rates even at higher concentrations, with community D degrading over 99% of 80 mg/L Acetochlor in nine days. nih.gov Microbial consortia can also show greater tolerance to high pollutant concentrations and adapt more readily to changing environmental conditions. mdpi.com
Advanced Oxidation Processes (AOPs) for Transformation and Removal
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil by oxidation through reactions with highly reactive hydroxyl radicals (•OH). calpoly.edumdpi.com
Photochemical Degradation Technologies (e.g., UV irradiation, photocatalysis)
Photochemical degradation, or photolysis, is a significant abiotic process for the breakdown of Acetochlor in aquatic environments. The rate of degradation is highly dependent on the type of light source.
Under natural sunlight, the degradation of Acetochlor is slow, with reported half-lives of 151, 154, and 169 days in de-ionized, river, and paddy water, respectively. nih.gov However, exposure to artificial ultraviolet (UV) light dramatically accelerates the process. In one study, the half-life of Acetochlor in aqueous solution under UV light was reduced to just 7.1 minutes in de-ionized water, 10.1 minutes in river water, and 11.5 minutes in paddy water. nih.gov
The degradation process under UV light involves dechlorination, followed by hydroxylation and cyclization, leading to the formation of at least twelve different photoproducts. nih.gov One of the identified products is 2-hydroxy-2'-ethyl-6'-methyl-N-(ethoxymethyl) acetanilide (B955), which is Acetochlor-2-hydroxy. nih.gov
Fenton-based and Electro-Fenton Treatments
Fenton and Electro-Fenton processes are effective AOPs for degrading persistent organic pollutants. acs.orgmdpi.com The classic Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals (•OH). mdpi.com This process is most effective at an acidic pH, typically around 2.8-3.0. acs.org
The Electro-Fenton (EF) process is an electrochemical variation where H₂O₂ is generated in situ at the cathode through the reduction of oxygen, while the Fe²⁺ catalyst is added to the solution. acs.orgmdpi.com This method avoids the transportation and storage of H₂O₂ and allows for better process control. mdpi.com The continuous electrochemical regeneration of Fe²⁺ from Fe³⁺ further enhances the catalytic cycle. nih.gov These Fenton-based systems have shown high efficiency in the degradation of a wide range of recalcitrant compounds and are a promising technology for the treatment of water contaminated with herbicides like Acetochlor. researchgate.net
Phytoremediation Potential and Underlying Mechanisms of this compound
The phytoremediation of this compound, a hydroxylated metabolite of the widely used herbicide acetochlor, is an area of growing interest in the effort to address environmental contamination. While research has extensively covered the parent compound, acetochlor, the specific mechanisms of plant-based remediation for its metabolites are part of a complex degradation pathway. Phytoremediation of this compound involves the uptake, translocation, and enzymatic transformation of the compound within plant tissues, ultimately leading to its detoxification and removal from the soil and water.
The formation of this compound is a key step in the breakdown of acetochlor. The microbial degradation pathways of acetochlor include processes such as dechlorination, hydroxylation, N-dealkylation, C-dealkylation, and dehydrogenation. nih.govresearchgate.netnih.gov Specifically, the hydroxylation of acetochlor is considered a primary step in its biodegradation, leading to the creation of hydroxylated intermediates like this compound. researchgate.net
Once formed in the environment or within the plant, the fate of this compound is governed by the plant's metabolic processes. Plants absorb the compound through their root systems, a process influenced by the compound's chemical properties and the plant's physiological characteristics. Studies on the parent compound, acetochlor, indicate that it can be taken up through the apoplastic pathway and tends to accumulate in the roots with limited upward translocation to the shoots. nih.gov It is likely that its hydroxylated metabolite follows a similar pattern of uptake and distribution.
The primary mechanism for the degradation of compounds like this compound within plant cells is enzymatic transformation. Plants possess a range of enzymes capable of metabolizing xenobiotics. The detoxification process often involves three phases:
Phase I: Transformation: The initial alteration of the compound, often through oxidation, reduction, or hydrolysis. The hydroxylation of acetochlor to this compound is an example of a Phase I reaction that can occur in the environment or be mediated by plant enzymes.
Phase II: Conjugation: The resulting metabolite is conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This increases the water solubility of the compound and reduces its toxicity.
Phase III: Sequestration: The conjugated metabolite is transported and stored in plant vacuoles or bound to the cell wall, effectively removing it from active metabolic pathways.
Research into the phytoremediation of acetochlor has demonstrated the potential of certain plants and genetically engineered organisms to degrade the herbicide and its byproducts. For instance, transgenic Arabidopsis thaliana expressing bacterial N-dealkylase has shown high efficiency in transforming acetochlor. nih.gov The metabolites produced, such as 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), can be released from the plant and further degraded by soil microorganisms. nih.gov This symbiotic relationship between plants and rhizosphere microbes is crucial for the complete remediation of acetochlor and its metabolites.
While direct quantitative data on the phytoremediation efficiency for this compound is limited, the degradation rates of the parent compound provide insight into the potential for its metabolites to be remediated.
| Organism/System | Initial Concentration of Acetochlor | Degradation Efficiency | Time Frame |
|---|---|---|---|
| Transgenic Arabidopsis thaliana (in water) | 20 μM | 94.3% | 48 hours |
| Transgenic Arabidopsis thaliana (in soil) | 5 mg/kg | 80.2% | 30 days |
| Microbial Community D | 80 mg/L | >99% | 9 days |
| Microbial Communities A and E | 80 mg/L | 84% | 9 days |
| Microbial Community J | 80 mg/L | 88% | 9 days |
The underlying mechanisms for the phytoremediation of this compound are intrinsically linked to the metabolic pathways that plants have evolved to handle foreign chemical compounds. The efficiency of this process depends on the plant species, its enzymatic capabilities, and the synergistic action of soil microorganisms. Further research focusing specifically on the uptake, transformation, and fate of this compound in various plant species is necessary to fully harness its phytoremediation potential.
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Complete Metabolite Cascades and Persistent Intermediate Products
The degradation of acetochlor (B104951) in the environment is a complex process involving multiple pathways, including dechlorination, hydroxylation, deethoxymethylation, and N-dealkylation. nih.govresearchgate.netnih.gov Microbial communities in soil and sludge are known to degrade acetochlor into various products. nih.gov While hydroxylation is a known initial transformation step, the complete subsequent metabolic cascade originating from Acetochlor-2-hydroxy is not yet fully elucidated.
Future research must focus on identifying the full spectrum of downstream metabolites. This involves tracking the transformation of this compound to determine whether it leads to more persistent and potentially toxic intermediates or mineralizes into harmless compounds like carbon dioxide and water. researchgate.net Understanding these pathways is crucial for assessing the potential for long-term environmental contamination.
Table 1: Key Degradation Pathways of Acetochlor
| Degradation Pathway | Description | Resulting Products/Intermediates |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | This compound and other hydroxylated metabolites. |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom. | 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide (CMEPA). researchgate.net |
| Dechlorination | Removal of the chlorine atom. | Various dechlorinated intermediates. nih.gov |
| Conjugation | Formation of conjugates with molecules like glutathione. | Acetochlor-glutathione, leading to acetochlor S-cysteine conjugate. researchgate.net |
This table summarizes the primary degradation pathways for the parent compound, acetochlor, which lead to the formation of various metabolites, including hydroxylated forms.
Advanced Ecological Monitoring and Predictive Modeling of Long-Term Environmental Fate
Current environmental monitoring programs for acetochlor primarily target the parent compound and its most abundant and mobile metabolites, Acetochlor ESA and Acetochlor OXA. health.state.mn.ushealth.state.mn.us These degradates are often detected more frequently and at higher concentrations in ground and surface water than acetochlor itself. health.state.mn.us However, specific monitoring for transient or less abundant metabolites like this compound is not routinely performed, creating a gap in our understanding of its environmental occurrence.
Future efforts should include the development of sensitive analytical methods to detect and quantify hydroxylated intermediates in environmental matrices. Furthermore, advanced predictive models are needed to forecast the long-term environmental fate of these specific metabolites. While models exist to predict the persistence of the parent compound, which can range from a few days to several weeks depending on soil conditions, these models need to be refined to include the transport and degradation kinetics of key intermediates like this compound. usda.govresearchgate.net
Integration of Omics Technologies (e.g., Metagenomics, Proteomics) to Unravel Complex Degradation Pathways
Omics technologies offer powerful tools for understanding the complex interactions between microorganisms and contaminants. Metagenomics can identify the specific microbial species and functional genes responsible for the degradation of acetochlor and its metabolites within a given environment. Proteomics can further reveal the specific enzymes (e.g., hydrolases, monooxygenases) involved in the hydroxylation and subsequent breakdown of the molecule. nih.gov
Recent studies have begun to apply transcriptomics and lipidomics to understand the toxicological impact of the parent compound acetochlor, revealing that it can induce oxidative stress and interfere with lipid metabolism in organisms like zebrafish. nih.govnih.gov Future research should apply these technologies specifically to this compound to:
Identify the complete set of genes and enzymes involved in its degradation cascade.
Understand the metabolic response of microbial communities when exposed to this specific metabolite.
Assess its specific mode of action and potential for toxicity in non-target organisms.
Development of Advanced Computational Models for Environmental Behavior and Ecotoxicity Prediction
Computational toxicology provides a means to predict the potential hazards of chemicals when experimental data is limited. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can be used to estimate the physicochemical properties, environmental mobility, and potential toxicity of pesticide transformation products. researchgate.netresearchgate.net
While computational docking analyses have been used to predict how the parent acetochlor molecule might interact with biological targets, such as glutathione peroxidase 4 (GPX4), similar specific models for this compound are needed. nih.govbiorxiv.org The development of such models would allow for:
Prediction of the soil adsorption coefficient (Koc) and leaching potential of this compound.
Estimation of its potential for bioaccumulation.
Screening for potential toxicological endpoints and prioritizing it for further experimental testing.
In silico tools have been used to assess the toxicity of metabolites of the related herbicide S-metolachlor, such as metolachlor-2-hydroxy, demonstrating the feasibility of this approach. uu.nl
Investigation of Synergistic and Antagonistic Interactions with Co-occurring Environmental Contaminants
In the environment, this compound does not exist in isolation. It is part of a complex mixture of the parent herbicide, other acetochlor metabolites, and numerous other agricultural chemicals. The combined toxicological effect of these mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). researchgate.net
Studies have investigated the interactive effects of acetochlor with other herbicides, revealing antagonistic effects on degradation rates in soil. researchgate.net Similarly, the combined effects of the major metabolite Acetochlor ESA with metabolites of other herbicides have been shown to impact aquatic organisms. mdpi.com However, there is a significant lack of data on how this compound specifically interacts with other common environmental contaminants. Future research is needed to assess whether the presence of this metabolite alters the toxicity of other pesticides or pollutants found in soil and aquatic ecosystems, which is critical for a realistic environmental risk assessment.
Q & A
Q. How can researchers ensure reproducibility in this compound studies despite variability in environmental samples?
- Methodological Answer : Standardize sampling protocols (e.g., ISO 5667 for water, ISO 10381 for soil). Share raw data and metadata via repositories (e.g., Zenodo, Dryad). Use interlaboratory comparisons (ring tests) to validate analytical methods. Report uncertainties (e.g., confidence intervals) in degradation rates and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
